molecular formula C18H17NO2S B2916813 Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1396868-98-6

Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2916813
CAS No.: 1396868-98-6
M. Wt: 311.4
InChI Key: LWNHWOQVTFVQLW-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring a benzofuran core linked via a methanone bridge to a piperidine ring substituted with a thiophen-2-yl group. This structure combines aromatic and aliphatic heterocycles, making it a candidate for diverse applications in medicinal and materials chemistry.

Properties

IUPAC Name

1-benzofuran-2-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c20-18(16-12-14-4-1-2-5-15(14)21-16)19-9-7-13(8-10-19)17-6-3-11-22-17/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNHWOQVTFVQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Formation of Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.

    Coupling Reactions: The final step involves coupling the benzofuran, thiophene, and piperidine rings through a series of nucleophilic substitution reactions, often using reagents like lithium diisopropylamide (LDA) and various halogenated intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield various reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzofuran and thiophene rings, using reagents like halogens, alkylating agents, and organometallic compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide), organometallic compounds (Grignard reagents).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further explored for their unique properties and applications.

Scientific Research Applications

Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares key structural features, molecular weights, and synthesis yields of the target compound and its analogs:

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Yield Notable Properties/Applications
Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone (Target) Piperidin-1-yl, thiophen-2-yl ~351–400 (estimated) N/A Potential bioactive scaffold
(5-(4-((2,4-Dinitrophenyl)sulphonyl)piperazin-1-yl)benzofuran-2-yl)(piperidin-1-yl)methanone (4o) Piperazine, dinitrophenylsulfonyl 552.5 ([M + H]+) 24% Anti-tuberculosis activity
Benzo[d]oxazol-2-yl(thiophen-2-yl)methanone (8f) Oxazole, thiophen-2-yl N/A 87–99% High thermal stability (mp 167–169°C)
(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone Piperidin-1-yl, sulfonyl-furan 339.4 N/A Increased polarity due to sulfonyl group
Benzofuran-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone Piperidin-1-yl, dimethylpyrimidinyloxy 351.4 N/A Potential kinase inhibition
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The dinitrophenylsulfonyl group in 4o () introduces strong electron-withdrawing effects, likely enhancing reactivity in nucleophilic substitution reactions compared to the target compound’s thiophene substituent .
  • Thermal Stability : Analogs like 8f () exhibit high melting points (167–169°C), suggesting that benzofuran-oxazole hybrids may have superior thermal stability over piperidine-thiophene derivatives .

Biological Activity

Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be structurally characterized as follows:

  • Benzofuran moiety : A fused benzene and furan ring that contributes to its biological activity.
  • Piperidine ring : A six-membered ring containing nitrogen, which is often associated with various pharmacological effects.
  • Thiophene ring : A five-membered ring containing sulfur, enhancing the compound's electronic properties.

Biological Activity Overview

Benzofuran derivatives are known for a wide range of biological activities, including:

  • Antimicrobial Activity : Several studies have indicated that benzofuran derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to this compound have shown effective inhibition against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research indicates that benzofuran derivatives can induce apoptosis in cancer cells. The compound's structure may facilitate interactions with cellular targets involved in cancer progression .
  • Anti-inflammatory Effects : The presence of the benzofuran scaffold is linked to anti-inflammatory activity, making it a potential candidate for treating inflammatory diseases .

The biological mechanisms underlying the activity of benzofuran derivatives are diverse:

  • Inhibition of Enzymatic Pathways : Some studies suggest that these compounds may inhibit specific enzymes involved in disease pathways, such as those related to inflammation and cancer cell proliferation.
  • Interaction with Receptors : The piperidine component may allow for interactions with neurotransmitter receptors, potentially contributing to analgesic effects .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various benzofuran derivatives, revealing that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL against M. tuberculosis . This suggests a promising avenue for developing new antimycobacterial agents.
  • Anticancer Activity :
    • In vitro studies demonstrated that benzofuran derivatives could inhibit the growth of several cancer cell lines, with IC50 values indicating potent activity. For example, one derivative showed an IC50 value of 0.0075 μM against a target enzyme involved in cancer cell metabolism .
  • Anti-inflammatory Studies :
    • Compounds derived from benzofuran have been shown to reduce inflammatory markers in cellular models, highlighting their potential utility in treating conditions like arthritis .

Data Tables

Biological ActivityCompound ExampleMIC/IC50 Values
AntimicrobialBenzofuran derivative (e.g., 6)MIC = 3.12 μg/mL
AnticancerBenzofuran derivative (e.g., 28)IC50 = 0.0075 μM
Anti-inflammatoryBenzofuran derivative (e.g., 17)Reduced inflammatory markers

Q & A

Q. What synthetic routes are commonly employed to prepare benzofuran-piperidine hybrids, and how are intermediates characterized?

Multi-step synthesis protocols often involve coupling benzofuran carboxylic acid derivatives with functionalized piperidines. For example, compounds like (4-(4-Benzylbenzoyl)piperidin-1-yl)(2,4-difluoro-5-hydroxyphenyl)methanone are synthesized via amide coupling using n-hexane/EtOAc (5:5) as eluent, yielding 78% after purification . Key intermediates are validated using 1H-NMR (e.g., aromatic protons at δ 7.2–7.8 ppm and piperidine signals at δ 3.5–4.0 ppm) and HPLC (retention time: 13.036 min; peak area: 95% at 254 nm) .

Q. Which analytical techniques are critical for confirming the purity and structure of these compounds?

  • 1H/13C-NMR : Assigns proton and carbon environments (e.g., carbonyl carbons at ~195 ppm in 13C-NMR) .
  • HPLC : Monitors purity (e.g., >95% peak area at 254 nm) .
  • Elemental Analysis : Compares calculated vs. observed C/H/N percentages (e.g., C: 71.67% calc. vs. 72.04% obs. for triazole derivatives) .

Q. How are low-yield reactions optimized in the synthesis of complex derivatives?

Strategies include:

  • Solvent Selection : Polar solvents like CHCl3/MeOH improve solubility for coupling reactions .
  • Catalyst Screening : Transition-metal catalysts enhance efficiency in heterocyclic ring formation .
  • Purification : Gradient elution in column chromatography isolates high-purity products .

Advanced Research Questions

Q. What computational methods predict the biological activity of benzofuran-piperidine derivatives?

  • Molecular Docking : Predicts binding modes using PubChem CID structures (e.g., CID-24791139 for piperidinyl methanones) .
  • Molecular Dynamics (MD) Simulations : Assesses ligand-protein stability over 100 ns trajectories, identifying key interactions (e.g., hydrogen bonding with catalytic residues) .
  • Validation : In vitro assays (e.g., enzyme inhibition) confirm computational predictions .

Q. How are discrepancies in elemental analysis data resolved?

Discrepancies (e.g., C: 72.85% calc. vs. 72.95% obs. ) arise from:

  • Residual Solvents : Quantified via thermogravimetric analysis (TGA).
  • Incomplete Combustion : Addressed by repeating analyses under oxygen-rich conditions.
  • Alternative Techniques : High-resolution mass spectrometry (HRMS) validates molecular formulas .

Q. What strategies address conflicting biological activity data in structure-activity relationship (SAR) studies?

  • Standardized Assays : Fixed IC50 measurement protocols reduce variability .
  • Meta-Analysis : Aggregates data from structurally similar compounds (e.g., triazole- and thiophene-containing analogs) to identify trends .
  • Purity Reassessment : HPLC and NMR verify compound integrity before retesting .

Q. How is X-ray crystallography applied to confirm molecular geometry?

Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., C–C bond precision: ±0.002 Å in benzofuran sulfonates ). Data refinement with SHELXL software (R factor: 0.032) ensures accuracy .

Methodological Tables

Q. Table 1. Representative Synthesis Yields and Characterization Data

CompoundYield (%)1H-NMR Key Signals (δ, ppm)HPLC Retention Time (min)Elemental Analysis (C; calc./obs.)
(4-(4-Benzylbenzoyl)piperidin-1-yl)(2,4-difluoro-5-hydroxyphenyl)methanone 787.2–7.8 (aromatic), 3.5–4.0 (piperidine)13.03671.67/72.04
Triazole-containing derivative 87.5–8.1 (triazole), 4.2–4.5 (CH2)11.35172.09/72.10

Q. Table 2. Computational vs. Experimental Validation

MethodApplication ExampleOutcomeReference
Molecular DockingCID-24791139 binding to kinase targetsPredicted binding energy: −9.2 kcal/mol
MD SimulationsLigand-protein stability over 100 nsStable H-bonding with Asp168 residue

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